molecular formula C34H38Br2N2O18 B115417 5,5'-Dibromo BAPTA AM CAS No. 147504-95-8

5,5'-Dibromo BAPTA AM

Cat. No.: B115417
CAS No.: 147504-95-8
M. Wt: 922.5 g/mol
InChI Key: LSJNEJDFJNDXJC-UHFFFAOYSA-N
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Description

5,5’-Dibromo BAPTA AM is a derivative of BAPTA, a well-known calcium chelator. This compound is specifically designed to be membrane-permeable, allowing it to enter cells where it can effectively bind calcium ions. The addition of bromine atoms at the 5 and 5’ positions enhances its properties, making it a valuable tool in various scientific research applications.

Scientific Research Applications

5,5’-Dibromo BAPTA AM is widely used in scientific research due to its ability to chelate calcium ions. Some of its applications include:

    Chemistry: Used as a calcium indicator in various analytical techniques.

    Biology: Employed in studies of calcium signaling and homeostasis in cells.

    Medicine: Investigated for its potential in neuroprotection and treatment of calcium-related disorders.

    Industry: Utilized in the development of calcium-sensitive dyes and sensors.

Mechanism of Action

5,5’-Dibromo BAPTA AM functions as a calcium chelator . It can control the concentration of calcium ions inside and outside the cell, which is an important means to study the roles of calcium . It has been used in studies of calcium physiological activity .

Safety and Hazards

The safety data sheet for BAPTA AM suggests avoiding prolonged or repeated exposure. It may cause eye and skin irritation with susceptible persons. In case of inhaling or swallowing, move individual to fresh air and seek medical advice immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo BAPTA AM typically involves the bromination of BAPTA followed by esterification to form the acetoxymethyl (AM) ester. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is monitored to ensure complete bromination at the 5 and 5’ positions.

The esterification step involves reacting the brominated BAPTA with acetoxymethyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of 5,5’-Dibromo BAPTA AM follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality. The final product is usually purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo BAPTA AM undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The AM ester can be hydrolyzed to release the active BAPTA compound inside cells.

    Complexation: It forms complexes with calcium ions, which is the primary function of this compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used to replace the bromine atoms.

    Hydrolysis: This reaction typically occurs in the presence of water or cellular esterases.

    Complexation: Calcium ions in the cellular environment readily bind to the chelator.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: The major product is the free BAPTA compound.

    Complexation: The primary product is the calcium-BAPTA complex.

Comparison with Similar Compounds

5,5’-Dibromo BAPTA AM is compared with other BAPTA derivatives such as:

    5,5’-Difluoro BAPTA: Similar in function but with fluorine atoms instead of bromine.

    5,5’-Dimethyl BAPTA: Contains methyl groups, offering different binding affinities.

    5-Methyl-5’-nitro BAPTA: Has a nitro group, providing unique properties for specific applications.

The uniqueness of 5,5’-Dibromo BAPTA AM lies in its enhanced membrane permeability and specific binding properties due to the bromine atoms, making it particularly useful in cellular studies.

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-bromophenoxy]ethoxy]-5-bromoanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38Br2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJNEJDFJNDXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)Br)OCCOC2=C(C=C(C=C2)Br)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Br2N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376343
Record name 5,5'-Dibromo BAPTA AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

922.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147504-95-8
Record name 5,5'-Dibromo BAPTA AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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